Product packaging for 2-Phenyl-1-benzofuran-7-amine(Cat. No.:CAS No. 77083-99-9)

2-Phenyl-1-benzofuran-7-amine

Cat. No.: B1354446
CAS No.: 77083-99-9
M. Wt: 209.24 g/mol
InChI Key: SRQPIGJOUMZWNK-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9) is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . It belongs to the class of 2-aminobenzofurans, which are recognized as an important subclass of functionalized benzofurans due to their profound bioactivities and significant interest in medicinal chemistry and drug discovery . The benzofuran scaffold is a fundamental structural unit found in numerous natural products and biologically active compounds . As a key pharmacophore, the benzofuran core is present in a host of approved medicines and is considered a privileged structure for developing new therapeutic agents . Research into 2-aminobenzofuran derivatives has revealed a diverse array of pharmacological properties. These compounds are investigated for their potential as antimicrobial agents, with some derivatives showing activity against strains like Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, the antitumor potential of benzofuran derivatives is a key area of interest, with studies indicating that some derivatives exhibit activity against various cancer cell lines . The structural motif of 2-aminobenzofurans also shows relevance in the development of compounds for central nervous system (CNS) disorders . The synthesis of 2-aminobenzofurans can be achieved through modern methods such as a formal [4+1] cycloaddition reaction of isocyanides with ortho-quinone methides (o-QMs), providing an efficient route to this valuable scaffold under mild conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B1354446 2-Phenyl-1-benzofuran-7-amine CAS No. 77083-99-9

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-phenyl-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPIGJOUMZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476780
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77083-99-9
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Phenyl 1 Benzofuran 7 Amine and Its Analogs

Retrosynthetic Analysis of the 2-Phenyl-1-benzofuran Skeleton

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. lkouniv.ac.inwiley.com For the 2-phenyl-1-benzofuran scaffold, this analysis focuses on the key bond disconnections that form the heterocyclic ring.

Disconnection Approaches for Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring can be approached by disconnecting several key bonds. The most common strategies involve the cleavage of C-O and C-C bonds that constitute the furan (B31954) portion of the bicyclic system. researchgate.netmdpi.com

Key retrosynthetic disconnections for the benzofuran ring include:

O1–C2 bond disconnection: This is a very common approach, often leading back to an o-alkynylphenol or an α-phenoxy ketone. The forward reaction typically involves an intramolecular cyclization. wiley.comresearchgate.net

C2–C3 bond disconnection: This strategy might lead to precursors that can undergo reactions like a Perkin rearrangement or other cyclizations that form the C2-C3 bond.

C3–C3a bond disconnection: This approach can involve precursors that undergo intramolecular Heck-type reactions or Friedel-Crafts alkylations/acylations.

C7a–O1 bond disconnection: This disconnection points towards an intramolecular C-O bond formation on an aromatic ring, for instance, through the cyclization of an appropriately substituted vinyl ether or ketone. mdpi.com

These disconnections are not mutually exclusive, and many synthetic methods involve the formation of multiple bonds in a single step or a tandem sequence.

Strategic Introduction of Phenyl and Amine Moieties

The synthesis of the specific target, 2-Phenyl-1-benzofuran-7-amine, requires careful planning for the introduction of both the phenyl group at the C2 position and the amine group at the C7 position.

Introduction of the C2-Phenyl Group: The phenyl group can be incorporated using several strategies:

From Phenylacetylene (B144264): A common method involves the coupling of a substituted o-halophenol with phenylacetylene, followed by cyclization. This directly installs the phenyl group at the C2 position.

From Benzoyl Derivatives: Using a precursor such as an α-phenoxy acetophenone (B1666503) allows for the phenyl group to be present from the start. Subsequent cyclodehydration then forms the benzofuran ring. researchgate.net

Via Cross-Coupling: A pre-formed 2-halobenzofuran can undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with phenylboronic acid to introduce the phenyl group. nih.gov

Introduction of the C7-Amine Group: The amine group at the C7 position is typically introduced in one of two ways:

From a Substituted Precursor: The synthesis can begin with a starting material that already contains the nitrogen functionality, such as 2-aminophenol (B121084) or a protected derivative. The challenge lies in controlling the regioselectivity of the subsequent cyclization reactions.

Late-Stage Functionalization: A more common approach involves introducing the amine group after the benzofuran core has been assembled. This is often achieved by nitration of the 2-phenylbenzofuran (B156813) intermediate, followed by reduction of the nitro group to an amine. The directing effects of the existing substituents on the benzofuran ring must be considered to achieve the desired C7-nitration.

Established Synthetic Methodologies for Benzofuran Derivatives

A range of synthetic methods have been developed for the construction of the benzofuran nucleus, many of which are adaptable for the synthesis of this compound. These methods often rely on cyclization reactions catalyzed by transition metals.

Cyclization Reactions from Phenolic Precursors

Phenols are versatile and readily available starting materials for benzofuran synthesis. These methods typically involve the construction of the furan ring onto the phenolic core.

One prominent method is the cyclodehydration of α-phenoxy ketones . In this approach, a phenol (B47542) is first alkylated with an α-haloketone (e.g., 2-bromoacetophenone) to form an α-phenoxy ketone. This intermediate is then subjected to acid-catalyzed cyclization, often using reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), to yield the 2,3-disubstituted benzofuran. researchgate.net

Another powerful strategy involves the cyclization of o-alkynylphenols . These precursors can be synthesized by the coupling of o-iodophenols with terminal alkynes. The subsequent intramolecular hydroalkoxylation, which forms the crucial O-C2 bond, can be catalyzed by various metals, including indium(III) halides. organic-chemistry.org

MethodPrecursorKey TransformationReagents/CatalystRef.
Cyclodehydrationα-Phenoxy ketoneAcid-catalyzed cyclizationEaton's reagent, PPA researchgate.net
Intramolecular Hydroalkoxylationo-Alkynylphenol5-exo-dig cyclizationIn(III) halides organic-chemistry.org
Oxidative CyclizationPhenol and AlkyneAerobic oxidative cyclizationCopper catalyst rsc.orgsemanticscholar.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans. nih.gov These methods are valued for their efficiency, functional group tolerance, and high yields.

A widely used approach is the tandem Sonogashira coupling and cyclization . This reaction combines an o-iodophenol with a terminal alkyne (like phenylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govacs.org The reaction proceeds through the formation of an o-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring in a single pot.

Palladium-catalyzed C-H functionalization represents another advanced strategy. For example, phenols can react with bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo an intramolecular palladium-catalyzed direct C-H bond functionalization to afford 2-substituted benzofurans. organic-chemistry.org Furthermore, palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes has been employed to synthesize hydroxybenzofuran derivatives. nih.gov

Reaction TypeSubstratesCatalyst SystemDescriptionRef.
Sonogashira Coupling/Cyclizationo-Iodophenol, Terminal AlkynePd(PPh₃)₂Cl₂ / CuIOne-pot synthesis via an o-alkynylphenol intermediate. nih.govacs.org
Intramolecular C-H Functionalization(Z)-2-Bromovinyl Phenyl EtherPalladium catalystIntramolecular cyclization via direct C-H activation. organic-chemistry.org
Tandem C-H FunctionalizationBenzoquinone, Terminal AlkynePalladium catalystC-H functionalization followed by cyclization to form the benzofuran ring. nih.gov
Suzuki Cross-Coupling2-Halobenzofuran, Arylboronic AcidPalladium catalystIntroduction of an aryl group at the C2 position of a pre-formed benzofuran. nih.gov

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzofurans. These methods often proceed under mild conditions and exhibit broad substrate scope. researchgate.net

One notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure involves the nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization using molecular oxygen as the oxidant, providing a regioselective route to polysubstituted benzofurans. rsc.orgsemanticscholar.org

Another approach involves the copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. This ligand-free reaction provides a versatile route to benzofurans under relatively mild conditions. organic-chemistry.org Additionally, one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been developed, offering a green and efficient pathway to benzofuran derivatives. nih.govacs.org

Reaction TypeSubstratesCatalyst SystemDescriptionRef.
Aerobic Oxidative CyclizationPhenol, AlkyneCopper catalyst, O₂One-pot sequential nucleophilic addition and oxidative cyclization. rsc.orgsemanticscholar.org
Coupling/CyclizationTerminal Alkyne, N-TosylhydrazoneCuBr (ligand-free)Coupling of alkyne and hydrazone followed by intramolecular cyclization. organic-chemistry.org
One-Pot Multicomponento-Hydroxy Aldehyde, Amine, AlkyneCuIGreen synthesis often performed in deep eutectic solvents. nih.govacs.org

Rhodium-Mediated Catalysis in Benzofuran Synthesis

Rhodium-based catalysts have become increasingly significant in the synthesis of benzofurans due to their efficiency and versatility. acs.org These catalysts facilitate a variety of synthetic transformations, including C-H bond functionalization, annulation, and cyclization reactions, enabling the construction of the benzofuran core under mild conditions. acs.orgnih.gov

One notable approach involves the rhodium-catalyzed redox-neutral annulation of N-phenoxyacetamides with ynones through a successive double C-H bond activation. This method yields complex indenols that incorporate a benzofuran unit with a high degree of regioselectivity. acs.orgnih.gov Another innovative strategy is the Rh(III)-catalyzed synthesis of thiobenzofurans from tosyl amides and diaryl disulfides, which proceeds via a twofold unsymmetrical C-H alkenylation–annulation/thiolation reaction. thieme-connect.com

Recent advancements in 2022 demonstrated the synthesis of C4-substituted benzofurans through a rhodium-mediated transfer of vinylene from vinyl carbonate to a meta-salicylic acid derivative. acs.org This reaction, which utilizes a cyclopentadienyl-based rhodium complex, proceeds through C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to afford a range of substituted benzofurans in moderate to good yields. acs.org

Furthermore, relay rhodium-mediated catalysis has been employed for the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids. This chemodivergent approach leads to the formation of various benzofuran skeletons. acs.org In 2023, a novel synthesis of the benzofuran ring was reported involving rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide. acs.org

The versatility of rhodium catalysis is also evident in the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes and nitriles, catalyzed by a cationic rhodium(I)/H8-BINAP complex, which provides a flexible route to fused benzofuran derivatives. nih.gov Additionally, the reaction of ketones with o-difluorobenzenes in the presence of catalytic amounts of RhH(PPh3)4 and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) yields benzofurans through α-arylation and furan cyclization without the need for a base. elsevier.com

The table below summarizes various rhodium-catalyzed methods for benzofuran synthesis.

Catalyst SystemReactantsProduct TypeKey Features
Rh(III) complexN-phenoxyacetamides and ynonesIndenols with benzofuran unitRedox-neutral, successive double C-H activation acs.orgnih.gov
Rh(III) complexTosyl amides and diaryl disulfidesThiobenzofuransTwofold unsymmetrical C-H alkenylation–annulation/thiolation thieme-connect.com
Cyclopentadienyl-based Rh complexSubstituted benzamides and vinylene carbonateC4-substituted benzofuransVinylene transfer via C-H activation acs.org
Relay Rhodium catalystPropargyl alcohols and aryl boronic acidsBenzofuran skeletonsChemodivergent synthesis acs.org
Cationic Rh(I)/H8-BINAPPhenol-linked 1,6-diynes and alkynes/nitrilesFused benzofurans[2+2+2] cycloaddition nih.gov
RhH(PPh3)4 / dppeKetones and o-difluorobenzenesSubstituted benzofuransBase-free α-arylation and cyclization elsevier.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including benzofurans. This methodology often leads to significantly reduced reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. The application of microwave irradiation can be particularly advantageous in multi-component reactions and for the synthesis of complex molecular scaffolds.

One prominent example is the microwave-assisted, one-pot, three-component synthesis of 2,3-disubstituted benzofurans. This process utilizes Sonogashira coupling conditions to react 2-iodophenols, terminal acetylenes, and aryl iodides. The use of microwave irradiation in this context not only accelerates the reaction but also minimizes the formation of side products, leading to good to excellent yields of the desired benzofurans.

The Perkin rearrangement, a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins, has also been adapted for microwave conditions. This base-catalyzed ring contraction reaction, which involves the fission of the coumarin (B35378) ring followed by an intramolecular attack of the resulting phenoxide anion on a vinyl halide, can be completed in as little as five minutes under microwave irradiation, a significant improvement over the several hours required with conventional heating.

Furthermore, a versatile and rapid microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides. This method is effective for a range of commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles and is well-suited for the rapid generation of compound libraries for drug discovery.

The table below highlights key features of microwave-assisted protocols for benzofuran synthesis.

Reaction TypeStarting MaterialsProductKey Advantages of Microwave Assistance
One-pot, three-component Sonogashira/Cacchi type coupling2-iodophenols, terminal acetylenes, aryl iodides2,3-disubstituted benzofuransShorter reaction times, higher yields, cleaner products
Perkin rearrangement3-halocoumarinsBenzofuran-2-carboxylic acidsDrastic reduction in reaction time (from hours to minutes), very high yields
Multicomponent synthesisAmines, 2'-hydroxyacetophenones, aldehydes, benzonitrilesSubstituted benzofuran-2-carboxamidesFast, versatile, suitable for generating compound libraries

One-Pot Synthetic Approaches

One-pot syntheses of benzofurans are highly valued for their efficiency, atom economy, and operational simplicity, as they allow for the construction of complex molecules in a single reaction vessel without the need to isolate intermediates. These approaches often involve tandem or domino reactions, where multiple bond-forming events occur sequentially.

A notable one-pot method involves the heteroannulation of benzoquinones. This approach, which can be catalyzed by acetic acid, allows for the reaction of benzoquinone derivatives with either themselves or cyclohexanones to produce furanylidene-benzofuran or benzofuran structures, respectively. This method avoids the need for coupling reagents and proceeds through a formal [3+2] process.

Another powerful one-pot strategy is the three-component reaction for the synthesis of amino-substituted benzofurans. In this approach, substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) are reacted in the presence of copper bromide. The reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization to yield the final product. This method is particularly useful for generating medicinally relevant benzofuran derivatives.

The Strecker-type reaction has also been adapted for a one-pot, three-component synthesis of benzofuran derivatives. This reaction utilizes euparin (B158306) (a natural benzofuran), primary amines, and trimethylsilyl (B98337) cyanide in the presence of a ZnO-nanorod catalyst and piperidine. This method is synthetically simple, effective, and demonstrates high atom economy and yield, with the added benefit of a reusable catalyst.

Palladium-catalyzed reactions also feature prominently in one-pot benzofuran syntheses. For instance, a palladium-catalyzed enolate arylation provides a route to differentially substituted benzofurans in moderate yields. This method has been successfully applied to the synthesis of the natural product eupomatenoid 6.

The table below provides an overview of various one-pot synthetic approaches to benzofurans.

Reaction TypeKey Reagents/CatalystsProduct TypeKey Features
HeteroannulationBenzoquinones, cyclohexanones, acetic acidFuranylidene-benzofurans, benzofuransNo coupling reagent needed, proceeds via [3+2] cycloaddition
Three-component reactionSubstituted amines, salicylaldehydes, calcium carbide, copper bromideAmino-substituted benzofuransEfficient for generating medicinally relevant compounds
Strecker-type reactionEuparin, primary amines, trimethylsilyl cyanide, ZnO-nanorodsSubstituted benzofuransHigh atom economy, reusable catalyst
Palladium-catalyzed enolate arylationEnolizable ketones, aryl halides, palladium catalystDifferentially substituted benzofuransBroad substrate scope

Specific Synthetic Routes for this compound

Strategies for Incorporating the 7-Amine Functionality

The introduction of an amine group at the 7-position of the 2-phenyl-1-benzofuran scaffold can be achieved through various synthetic strategies, often involving the functionalization of a pre-formed benzofuran core or the cyclization of a precursor already bearing the nitrogen functionality.

One common approach is the reduction of a nitro group at the 7-position. This requires the synthesis of 7-nitro-2-phenyl-1-benzofuran, which can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acidic media. The synthesis of the 7-nitro precursor can be accomplished through the cyclization of a suitably substituted o-hydroxyphenyl derivative.

Direct amination of the benzofuran ring at the 7-position is a more challenging but potentially more efficient approach. This could involve transition-metal-catalyzed C-H amination, although regioselectivity can be a significant hurdle. The directing group-assisted C-H functionalization might offer a solution to control the position of amination.

Furthermore, the construction of the benzofuran ring from a starting material that already contains the 7-amino group (or a protected form) is a viable route. For example, a 2-amino-6-halophenol could be coupled with phenylacetylene under Sonogashira conditions, followed by cyclization to form the this compound. The amino group would likely need to be protected throughout the synthesis to prevent unwanted side reactions.

The following table summarizes potential strategies for incorporating the 7-amine functionality.

StrategyPrecursorKey TransformationConsiderations
Reduction of a nitro group7-Nitro-2-phenyl-1-benzofuranReduction (e.g., SnCl2, H2/Pd-C)Requires synthesis of the nitro-substituted precursor
Smiles rearrangement7-Hydroxy-2-phenyl-1-benzofuranIntramolecular nucleophilic aromatic substitutionFeasibility for the 7-position needs to be established
Direct C-H amination2-Phenyl-1-benzofuranTransition-metal-catalyzed aminationRegioselectivity is a major challenge
Cyclization of an amino-substituted precursor2-Amino-6-halophenol and phenylacetyleneSonogashira coupling and cyclizationRequires protection of the amine group

Synthesis via Reductive Amination of Benzofuran Carboxaldehydes

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this strategy involves the reaction of 2-phenyl-1-benzofuran-7-carboxaldehyde with an amine source in the presence of a reducing agent.

The key precursor for this route is 2-phenyl-1-benzofuran-7-carboxaldehyde. The synthesis of this aldehyde can be accomplished through various methods, such as the Vilsmeier-Haack formylation of 2-phenyl-1-benzofuran, although this reaction typically favors substitution at the 3-position. A more targeted approach would involve the cyclization of a precursor that already contains the aldehyde functionality at the desired position. For example, the reaction of a 2-hydroxy-3-iodobenzaldehyde (B112340) derivative with phenylacetylene followed by cyclization could yield the required 7-carboxaldehyde.

Once the 2-phenyl-1-benzofuran-7-carboxaldehyde is obtained, it can be subjected to reductive amination. This process typically involves two steps: the formation of an imine or enamine intermediate through the reaction of the aldehyde with an amine, followed by the reduction of this intermediate to the final amine. These two steps can often be performed in a single pot.

A variety of amine sources can be used, including ammonia (B1221849), ammonium (B1175870) salts, or primary and secondary amines, depending on the desired final product. For the synthesis of the primary amine (this compound), ammonia or a protected ammonia equivalent would be used.

Several reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being particularly common due to their mildness and selectivity. These reagents are stable in relatively acidic conditions and can selectively reduce the protonated imine intermediate in the presence of the aldehyde. Other reducing systems, such as catalytic hydrogenation, can also be employed.

The synthesis of various secondary amines from 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde via reductive amination with a range of aliphatic and aromatic amines has been reported, demonstrating the feasibility of this approach on the benzofuran scaffold.

The general scheme for the synthesis of this compound via reductive amination is presented below:

Step 1: Synthesis of 2-phenyl-1-benzofuran-7-carboxaldehyde

This step would involve a multi-step synthesis, likely starting from a substituted phenol.

Step 2: Reductive Amination

2-phenyl-1-benzofuran-7-carboxaldehyde is reacted with an amine source (e.g., ammonia) to form an imine.

The imine is then reduced in situ with a suitable reducing agent (e.g., NaBH3CN) to yield this compound.

Multi-step Synthetic Sequences

The synthesis of this compound typically requires a multi-step synthetic sequence, as the direct introduction of the 7-amino group onto a pre-existing 2-phenyl-1-benzofuran core is challenging due to regioselectivity issues. A more reliable approach involves constructing the benzofuran ring from precursors that already contain the necessary functionalities or can be easily converted to them.

One potential multi-step route begins with a suitably substituted phenol, such as 2-amino-6-methoxyphenol (B1281700). The synthesis could proceed as follows:

Protection of the amine: The amino group of 2-amino-6-methoxyphenol would first be protected, for example, as an acetamide, to prevent it from interfering with subsequent reactions.

Halogenation: The protected phenol would then be halogenated, likely with iodine, at the position ortho to the hydroxyl group to introduce a handle for cross-coupling.

Sonogashira coupling: The resulting iodinated and protected aminophenol would be coupled with phenylacetylene using a palladium-copper catalyst system. This would form a diarylacetylene intermediate.

Cyclization: The diarylacetylene intermediate would then undergo cyclization to form the 2-phenyl-1-benzofuran ring. This can often be achieved in the same pot as the Sonogashira coupling or as a separate step, sometimes under acidic or basic conditions.

Demethylation and deprotection: The methoxy (B1213986) group at the 7-position would be demethylated, for instance, using boron tribromide, to yield a 7-hydroxy-2-phenyl-1-benzofuran derivative. Subsequently, the protecting group on the amine would be removed to yield the final product.

An alternative sequence might involve starting with a nitro-substituted phenol, such as 2-methoxy-6-nitrophenol.

Sonogashira coupling and cyclization: Similar to the previous route, this starting material would be halogenated and then coupled with phenylacetylene, followed by cyclization to form 7-methoxy-2-phenyl-1-nitrobenzofuran.

Reduction of the nitro group: The nitro group would then be reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Demethylation: Finally, the methoxy group would be cleaved to afford the 7-hydroxy analog, which can be converted to the amine if desired, or if the initial starting material was 2-amino-6-nitrophenol, this step might not be necessary.

The synthesis of 2-arylbenzofuran derivatives often involves the cyclization of 2-(2-formyl-phenoxy)-2-phenylacetic acid derivatives, which are prepared from the reaction of methyl 2-bromo-2-phenylacetate with substituted salicylaldehydes. A similar strategy could be envisioned for this compound, starting with a 2-hydroxy-3-aminobenzaldehyde derivative, with the amino group protected throughout the sequence.

Advanced Synthetic Considerations

Recent advancements in organic synthesis have provided sophisticated tools for the construction of complex benzofuran derivatives. These methods focus on achieving high levels of control over the chemical reaction, enabling the synthesis of specific isomers, reducing environmental impact, and optimizing reaction conditions for higher yields and purity.

The synthesis of chiral benzofuran analogs is of paramount importance, as the biological activity of molecules often depends on their specific three-dimensional arrangement. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be significantly more potent and have fewer side effects than a racemic mixture.

Several strategies have been developed for the asymmetric synthesis of chiral benzofurans. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a highly stereoselective asymmetric cyclization of azadienes and azlactones has been developed using a Cinchona squaramide catalyst, yielding benzofuran-fused six-membered heterocycles in good yields and with excellent enantioselectivities (up to 99% ee). acs.org Similarly, an organocatalytic strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been used for the concise construction of the cyclopenta[b]benzofuran scaffold, achieving excellent stereoselectivities. semanticscholar.orgnih.gov This one-pot double cyclization reaction produces the desired products in moderate to good yields with high diastereomeric ratios and enantiomeric excess. semanticscholar.orgnih.gov

Another effective method is the Pd(II)-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation. organic-chemistry.org This process, which utilizes phenylacetic acids as starting materials, provides access to chiral benzofuran-2-one scaffolds. The optimization of this reaction identified that mono-N-protected amino acid (MPAA) ligands, such as Boc-Val-OH and Boc-Ile-OH, were crucial for achieving high enantioselectivity, reaching up to 96% ee. organic-chemistry.org

Biocatalysis presents a green and highly selective alternative. For example, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol has been achieved through the bioreduction of the corresponding ketone using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. This method resulted in a 92% yield with an enantiomeric excess of higher than 99.9%. researchgate.net Microwave-assisted routes have also been successfully employed for the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids, proceeding without significant racemization and in good yields. organic-chemistry.org

Table 1: Examples of Enantioselective Synthesis of Chiral Benzofuran Analogs
MethodCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Asymmetric [4+2] CyclizationCinchona squaramideBenzofuran-fused N-HeterocyclesUp to 99% acs.org
Intramolecular Double CyclizationBrønsted base and N-heterocyclic carbene (NHC)Cyclopenta[b]benzofuransUp to 96% semanticscholar.orgnih.gov
Pd(II)-Catalyzed C-H Activation/C-O FormationPd(II) with Boc-Val-OH ligandChiral BenzofuranonesUp to 96% organic-chemistry.org
Biocatalytic ReductionLactobacillus paracasei BD87E6(S)-1-(benzofuran-2-yl)ethanol>99.9% researchgate.net
Microwave-Assisted Cyclization2,4,6-trichloro-1,3,5-triazine (TCT)α-alkyl-2-benzofuranmethanaminesNo significant racemization organic-chemistry.org

The choice of catalyst is critical in the synthesis of benzofurans, influencing reaction efficiency, selectivity, and substrate scope. A wide array of transition metal catalysts, including those based on palladium, copper, nickel, iron, and rhodium, have been extensively utilized. acs.orgnih.gov

Palladium catalysts are particularly prevalent. For instance, commercially available palladium-on-carbon (Pd/C) has been used for the sustainable synthesis of benzofuran derivatives from substituted allyl-phenols. This catalyst is stable, easily removed by filtration, and can be reused multiple times. chemistryviews.org Palladium acetate (B1210297) [Pd(OAc)2] is another common choice, often used in C-H insertion reactions of vinyl derivatives to form the benzofuran ring. mdpi.com The combination of palladium and copper catalysts is effective in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to yield benzofurans. acs.org

Copper catalysts are also widely employed, often in combination with other metals or in one-pot syntheses. acs.orgorganic-chemistry.org Ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is an efficient route to benzofurans. organic-chemistry.org

Iron and nickel, as more earth-abundant and less expensive metals, are gaining traction. One-pot processes using iron(III)-catalyzed halogenation followed by copper- or iron-catalyzed intramolecular O-arylation have been developed for the synthesis of various benzofuran analogues. acs.org Nickel catalysts have been shown to provide the necessary activation energy for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields. acs.orgnih.gov

Optimization of catalytic systems often involves screening different ligands, solvents, bases, and reaction temperatures to maximize yield and selectivity. acs.org For example, in nickel-catalyzed syntheses, 1,10-phenanthroline (B135089) has been identified as an effective ligand. acs.org

Table 2: Catalyst Systems in Benzofuran Synthesis
CatalystCo-Catalyst/LigandReaction TypeKey FeaturesReference
Palladium-on-carbon (Pd/C)-Oxidative CyclizationReusable, stable, and low-cost chemistryviews.org
(PPh3)PdCl2Copper iodideSonogashira Coupling/CyclizationEffective for coupling terminal alkynes and iodophenols acs.org
Nickel(II) triflate [Ni(OTf)2]1,10-phenanthrolineIntramolecular Nucleophilic AdditionUtilizes a non-precious metal catalyst acs.org
Iron(III) chloride (FeCl3)Copper iodide (CuI)Halogenation/Intramolecular O-arylationOne-pot synthesis from simple ketones acs.org
Copper(I) bromide (CuBr)-Coupling/CyclizationLigand-free conditions organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing benzofurans. scienceopen.com These approaches aim to reduce waste, avoid hazardous reagents, use renewable resources, and improve energy efficiency.

One prominent green strategy is the use of eco-friendly solvents. A one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst has been successfully carried out in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.orgnih.gov Water has also been used as a solvent for copper-TMEDA catalyzed transformations of ketone derivatives into benzofurans. organic-chemistry.org

The use of recyclable catalysts, such as palladium-on-carbon, aligns with green chemistry principles by minimizing waste. chemistryviews.org Catalyst-free synthesis is another ideal approach, and methods have been developed that proceed without any catalyst, such as the reaction of an equimolar mixture of an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.comresearchgate.net

Microwave-assisted synthesis is recognized as a green technique due to its potential for shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating. This has been applied to the synthesis of chiral 2-substituted benzofurans. organic-chemistry.orgresearchgate.net

Biocatalysis, as mentioned in the context of enantioselective synthesis, is inherently a green method. The use of whole cells or isolated enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a sustainable alternative to traditional chemical methods. researchgate.net The synthesis of (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei is a prime example of a biological green method for producing enantiopure compounds. researchgate.net

Table 3: Green Chemistry Approaches in Benzofuran Synthesis
ApproachSpecific Method/ReagentGreen AspectReference
Alternative SolventsDeep Eutectic Solvent (Choline chloride-ethylene glycol)Use of an eco-friendly, biodegradable solvent acs.orgnih.gov
Recyclable CatalystsPalladium-on-carbon (Pd/C)Catalyst can be recovered and reused, reducing waste chemistryviews.org
Energy EfficiencyMicrowave IrradiationReduced reaction times and energy consumption organic-chemistry.orgresearchgate.net
BiocatalysisWhole-cell biocatalyst (L. paracasei)Mild reaction conditions, aqueous medium, high selectivity researchgate.net
Catalyst-Free SynthesisOne-pot reaction in ethanolAvoids the use of potentially toxic and expensive metal catalysts mdpi.comresearchgate.net

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

Substituents on the 2-phenyl ring play a crucial role in modulating the biological activity of benzofuran (B130515) derivatives. The nature, position, and electronic properties of these substituents can significantly impact interactions with biological targets.

For instance, in a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols, modifications at the 3'-position of the 2-phenyl group were found to increase selectivity for the estrogen receptor beta (ERβ) nih.govdrugbank.com. The addition of para-methyl or -chloro substituents to the phenyl ring of certain cathinone derivatives, which share some structural similarities, was shown to decrease affinity for the human dopamine transporter (hDAT) while modestly increasing affinity for the human serotonin transporter (hSERT) nih.gov.

The introduction of a hydroxyl group on the phenyl ring is a common strategy to enhance biological activity, often by providing a key hydrogen bond donor for receptor interaction nih.gov. In some cases, the absence of any phenyl ring substituents can still result in good anticancer activity nih.gov. Furthermore, replacing the aryl ring with a hetero-aromatic ring has been shown to be more beneficial for certain activities than retaining the phenyl ring nih.gov. The electronic nature of substituents is also a key factor; electron-donating groups can enhance cytotoxic properties nih.gov.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity
Substituent PositionSubstituent TypeObserved EffectReference
3'-PositionVariousIncreased selectivity for ERβ nih.govdrugbank.com
para-PositionMethyl or ChloroDecreased hDAT affinity, slightly increased hSERT affinity nih.gov
GeneralHydroxylEnhanced biological activity through hydrogen bonding nih.gov
GeneralElectron-donating groupsEnhanced cytotoxic properties nih.gov

The position and substitution of the amine group on the benzofuran scaffold are critical determinants of biological activity. In the context of 2-phenyl-1-benzofuran-7-amine, the amine at the 7-position is a key feature. Studies on related 2-aminobenzofurans have highlighted the importance of this functional group for various biological activities, including P-glycoprotein inhibition researchgate.net.

Research on 2-aminobenzofuran derivatives has shown that substitutions on the nitrogen atom can significantly influence their biological effects. For example, a novel class of 2-aminobenzofuran derivatives was synthesized to determine their effects on P-gp function and expression, with N,N-diethylaminoethyl group at the O-alkyl linker being the most potent inhibitor researchgate.net. The synthesis of 2-aminobenzofurans can be influenced by the electronic nature of substituents on the isocyanide reactant, with electron-withdrawing groups on phenyl isocyanides being beneficial for product formation nih.gov.

Modifications to the benzofuran core itself can lead to significant changes in biological activity. Introducing substituents at various positions on the benzofuran ring system allows for the fine-tuning of a compound's pharmacological profile nih.gov.

For instance, the introduction of relatively lipophilic groups at the 7-position of 2-(4-hydroxy-phenyl)-benzofuran-5-ols resulted in potent and selective ERβ ligands nih.govdrugbank.com. Further modifications at the 4-position of the benzofuran ring were found to further enhance this selectivity nih.govdrugbank.com. The addition of halogens like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds which improve binding affinity nih.gov. The position of the halogen on the benzofuran ring is a critical determinant of its biological activity nih.gov.

Table 2: Impact of Benzofuran Core Modifications on Biological Activity
Modification PositionModification TypeObserved EffectReference
7-PositionLipophilic groupsPotent and selective ERβ ligands nih.govdrugbank.com
4-PositionVariousEnhanced ERβ selectivity nih.govdrugbank.com
GeneralHalogenation (Br, Cl, F)Increased anticancer activity nih.gov

The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (log P), is a critical factor governing the pharmacokinetic and pharmacodynamic properties of drug candidates. In the case of 2-phenylbenzofuran (B156813) derivatives, this balance influences their ability to cross biological membranes and interact with their targets.

The introduction of lipophilic groups at the 7-position of the benzofuran ring in a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols was a key factor in achieving high potency and selectivity for ERβ nih.govdrugbank.com. This suggests that a certain degree of lipophilicity in this region of the molecule is favorable for this particular biological activity. Computational studies on arylbenzofuran derivatives have utilized molecular descriptors related to hydrophobicity to build QSAR models, indicating the importance of this property in predicting biological activity sphinxsai.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

While specific QSAR models for this compound were not found in the provided search results, QSAR studies have been performed on broader classes of benzofuran derivatives. These studies provide a framework for how such models could be developed for the target compound and its analogs.

For a series of arylbenzofuran derivatives acting as histamine H3 receptor inhibitors, 3D-QSAR analysis using the k-Nearest Neighbor (kNN) method was performed sphinxsai.com. This study resulted in a predictive model that highlighted the importance of steric descriptors in imparting activity sphinxsai.com. Another QSAR study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives used physicochemical parameters such as molar refractivity, molecular weight, and log P as independent variables to correlate with inhibitory activity nih.gov. The development of these models typically involves dividing a dataset of compounds with known activities into training and test sets, building the model with the training set, and then validating its predictive power using the test set sphinxsai.com. Such models can serve as valuable tools in the design of new benzofuran derivatives with improved therapeutic potential.

Correlation of Molecular Descriptors with Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) studies are essential for correlating the physicochemical properties of molecules, known as molecular descriptors, with their pharmacological activities. For the 2-phenylbenzofuran scaffold, quantum chemical descriptors have been effectively used to model biological activity.

Research on various benzofuran derivatives has highlighted key structural requirements for potent biological activity. For instance, in the context of anticancer activity, the presence of specific functional groups and their positions on the benzofuran ring are critical determinants. nih.gov Halogen substitutions, for example, can enhance cytotoxic properties through the formation of halogen bonds, which improve binding affinity to target molecules. nih.gov While not specific to the 7-amino group, studies on 7-substituted 2-phenyl-benzofurans have demonstrated that introducing relatively lipophilic groups at the 7-position can yield potent and selective ligands for targets like the estrogen receptor (ER) beta. nih.gov This suggests that the nature of the substituent at the 7-position, such as the amine group in this compound, plays a crucial role in modulating biological interactions and selectivity.

A multiple linear regression model was developed to model the relationships between the activity of 2-phenylbenzofuran derivatives and their molecular descriptors. The statistical quality of the QSAR models was evaluated using statistical parameters such as R², R²adj, and R²cv.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzofuran Derivatives

Descriptor Category Specific Descriptor Example Associated Pharmacological Effect Reference
Electronic HOMO/LUMO Energies Anticancer, Antimicrobial Activity
Topological Molecular Connectivity Indices Various Biological Activities
Steric Molar Refractivity Receptor Binding Affinity nih.gov

| Thermodynamic | Enthalpy of Formation | Stability and Reactivity | |

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as a 2-phenyl-benzofuran derivative, interacts with a protein target at the atomic level.

Ligand-Protein Interaction Analysis

Docking studies on 2-phenyl-benzofuran derivatives have revealed detailed interaction patterns within the binding pockets of various enzymes and receptors. For example, 2-phenyl-benzofuran-3-carboxamide derivatives, which are structurally related to this compound, have been studied as inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme in bacterial virulence. researchgate.netnih.gov These studies show that the ligands adopt specific conformations, such as an L-shape pattern, within the binding site. researchgate.netnih.gov

Key interactions observed include hydrogen bonds, which are crucial for stabilizing the ligand-protein complex. For instance, docking studies predicted hydrogen bonding between a potent inhibitor and the functional site residues of SrtA. researchgate.netnih.gov In other studies involving benzofuran derivatives and bovine serum albumin (BSA), hydrogen bonding was also identified as a primary mode of interaction. nih.gov

Identification of Binding Sites and Key Amino Acid Residues

Molecular docking simulations have been successful in identifying the specific binding sites and the key amino acid residues involved in the interaction with 2-phenyl-benzofuran derivatives. In the case of SrtA inhibitors, the binding pocket was identified, and crucial interactions with amino acid residues Cys184, Trp194, and Arg197 were highlighted. researchgate.netnih.gov These residues are essential for the catalytic function of the enzyme, and their interaction with the inhibitor leads to its inactivation.

Similarly, docking studies of a benzofuran derivative with bovine serum albumin predicted interaction primarily with the Glu-82 residue through hydrogen bonding. nih.gov The identification of these specific residues provides a roadmap for designing new derivatives with improved affinity and selectivity.

Prediction of Binding Affinity and Pose

Computational models can predict the binding affinity (often expressed as binding energy or inhibition constants like Ki) and the most favorable binding pose of a ligand within a protein's active site. For 2-phenyl-benzofuran derivatives targeting SrtA, molecular docking was used to rationalize the observed inhibitory activities. nih.gov The predicted binding poses showed a similar pattern to the natural substrate, suggesting a competitive inhibition mechanism. researchgate.net

In studies with BSA, molecular docking predicted that a benzomonofuran derivative is preferentially housed in the interior of the protein structure, whereas a related benzodifuran derivative binds to the albumin surface with lower affinity. nih.gov These predictions were subsequently confirmed by experimental fluorescence spectroscopy, which determined dissociation constants (kD) of 28.4 ± 10.1 nM for the monofuran and 142.4 ± 64.6 nM for the difuran, validating the computational predictions. nih.gov

Table 2: Predicted Interactions and Affinities for Benzofuran Derivatives

Compound Class Protein Target Key Interacting Residues Predicted Binding Affinity Reference
2-phenyl-benzofuran-3-carboxamides S. aureus Sortase A Cys184, Trp194, Arg197 Correlates with IC50 values (e.g., 30.8μM for potent inhibitors) researchgate.netnih.gov

Conformational Analysis and Energetic Contributions to Binding

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of 2-phenyl-benzofuran has shown that the molecule exhibits a pseudo-planar geometry. The dihedral angle between the benzofuran and phenyl rings is calculated to be very small, around 0.27°–0.29°.

The binding process involves various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy penalty of conformational changes upon binding. In the interaction of benzofuran derivatives with BSA, the total energy of interaction is a sum of van der Waals, hydrogen bonding, and electrostatic energies, alongside atomic contact energy (ACE). nih.gov Understanding these energetic components helps in optimizing the ligand structure to maximize favorable interactions and minimize unfavorable ones, thereby improving binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules like 2-phenyl-benzofuran. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties that are difficult to obtain experimentally.

DFT calculations have been used to optimize the ground state geometry of 2-phenylbenzofuran, with good agreement between calculated and experimental bond lengths and angles. Such studies can also determine Mulliken and natural population analysis (NPA) charges, which describe the electron distribution within the molecule and help identify sites prone to electrophilic or nucleophilic attack.

Furthermore, quantum chemical calculations are employed to determine global and local reactivity descriptors, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular reactivity and stability. These computational approaches are invaluable for understanding the intrinsic properties of this compound and for predicting its reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. For derivatives of 2-phenylbenzofuran, DFT calculations are instrumental in determining optimized geometries, charge distributions, and reactivity descriptors.

Theoretical calculations on the parent 2-phenylbenzofuran molecule have been performed using various functionals, such as GGA-PBE and BVP86, with the 6-31G(d,p) basis set to obtain a stable conformer. These studies reveal a pseudo-planar geometry for 2-phenylbenzofuran, with a small dihedral angle between the benzofuran and phenyl rings . The introduction of a 7-amino group is anticipated to influence the electronic distribution and geometry of the molecule. The amino group, being an electron-donating group, is expected to increase the electron density on the benzofuran ring system, which in turn can affect bond lengths and angles.

DFT calculations also provide insights into the charge distribution within the molecule through methods like Mulliken population analysis and Natural Population Analysis (NPA). In related benzofuran structures, the oxygen atom of the benzofuran ring and the nitrogen atom of an amino substituent are typically regions of negative charge, indicating their role as potential sites for electrophilic attack.

The reactivity of this compound can be further understood by calculating global and local reactivity descriptors. These quantum chemical parameters help in predicting the reactive nature of the compound and are crucial for understanding its potential interactions in a biological system.

Table 1: Representative DFT Functionals and Basis Sets in Benzofuran Studies
FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization and electronic properties
GGA-PBE6-31G(d,p)NLO properties and reactivity descriptors
CAM-B3LYP6-311++G(d,p)Excited state and optical property calculations

HOMO-LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. This smaller energy gap facilitates intramolecular charge transfer, which is a key characteristic of materials with significant nonlinear optical (NLO) activity nih.gov. For 2-phenylbenzofuran derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the benzofuran and phenyl rings nih.gov.

The introduction of an amino group, a strong electron-donating group, at the 7-position of the 2-phenylbenzofuran scaffold is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a reduction in the HOMO-LUMO gap. This effect has been observed in other amino-substituted aromatic systems. A smaller energy gap in this compound would imply a higher reactivity and a greater potential for charge transfer upon electronic excitation.

In a study of a related compound, 1-benzofuran-2-carboxylic acid, DFT calculations using the UB3LYP/6-31G(d,p) basis set determined the HOMO energy to be -6.367 eV and the LUMO energy to be -1.632 eV, resulting in a HOMO-LUMO gap of 4.735 eV researchgate.net. While this is a different derivative, it provides a baseline for understanding the electronic structure of the benzofuran core. The presence of the 7-amino group in this compound is anticipated to significantly decrease this gap.

Table 2: Frontier Molecular Orbital Energies of a Related Benzofuran Derivative
ParameterEnergy (eV)
EHOMO-6.367
ELUMO-1.632
Energy Gap (ΔE)4.735

Data for 1-benzofuran-2-carboxylic acid researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-deficient).

For aromatic and heterocyclic compounds, the MEP map can identify the most likely sites for intermolecular interactions. In the case of this compound, the nitrogen atom of the amino group and the oxygen atom of the benzofuran ring are expected to be regions of high electron density, depicted as red or yellow areas on the MEP map. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic rings would exhibit a positive electrostatic potential, making them favorable for nucleophilic interactions.

The MEP analysis of 1-benzofuran-2-carboxylic acid has shown that the oxygen atoms of the carboxylic group are the most negative regions, while the hydrogen atom of the hydroxyl group is the most positive region researchgate.net. For this compound, the presence of the amino group would introduce a significant region of negative potential around the nitrogen atom, influencing the molecule's interaction with other species.

Non-Linear Optical Properties

Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Benzofuran derivatives, with their conjugated structure, have been investigated for their NLO potential . The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β).

The introduction of an electron-donating group, such as an amino group, and an electron-accepting group at different ends of a π-conjugated system can enhance the intramolecular charge transfer and significantly increase the hyperpolarizability. In this compound, the amino group acts as a donor, and the phenyl-substituted benzofuran system serves as the conjugated bridge.

Computational studies on 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability values can be substantial, indicating remarkable NLO properties . For instance, the first-order hyperpolarizability of a series of 2-phenylbenzofuran derivatives was found to range from 4.00 × 10-30 to 43.57 × 10-30 esu . The presence of the 7-amino group in this compound is expected to place it among the derivatives with higher NLO activity due to the enhanced charge transfer characteristics conferred by the amino substituent.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
2-phenylbenzofuran
1-benzofuran-2-carboxylic acid

Future Directions and Therapeutic Implications

Optimization of 2-Phenyl-1-benzofuran-7-amine as a Lead Compound

Assuming initial screenings were to reveal a desirable biological activity for this compound, the next critical phase would be its optimization as a lead compound. This process would aim to enhance its therapeutic properties while minimizing potential liabilities.

The design and synthesis of novel analogs would be central to improving the potency and selectivity of this compound. Structure-activity relationship (SAR) studies would be conducted to understand how modifications to different parts of the molecule affect its biological activity. semanticscholar.orgmdpi.com Key areas for modification would include:

The Phenyl Ring at Position 2: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on this ring could significantly influence the compound's interaction with its biological target. The position of these substituents would also be a critical factor. pharmatutor.org

The Benzofuran (B130515) Core: Modifications to the benzofuran nucleus itself, though less common, could be explored. For instance, the introduction of substituents on the benzene (B151609) part of the benzofuran ring could modulate its electronic properties and metabolic stability.

The Amino Group at Position 7: The amino group offers a prime site for modification. It could be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with the target protein and to modulate the physicochemical properties of the molecule. nih.gov

The following table illustrates a hypothetical SAR study for a series of analogs of this compound, targeting a generic kinase.

CompoundR1 (on Phenyl Ring)R2 (at 7-amino)Kinase Inhibition IC50 (nM)
This compound HH500
Analog 14-ClH250
Analog 24-OCH3H700
Analog 3HAcetyl400
Analog 44-ClAcetyl100

This table is for illustrative purposes only and does not represent actual experimental data.

Poor bioavailability and suboptimal pharmacokinetic profiles are common reasons for the failure of drug candidates. Strategies to improve these properties for this compound and its analogs would be crucial. These could include:

Modulation of Physicochemical Properties: Adjusting lipophilicity (logP) and polar surface area (PSA) through chemical modifications to enhance absorption and distribution. The amino group at the 7-position could be a key handle for such modifications.

Prodrug Approaches: Converting the 7-amino group or other functional groups into bioreversible prodrugs could improve solubility, permeability, and metabolic stability.

Formulation Strategies: Development of advanced formulations, such as nanoparticles or amorphous solid dispersions, could enhance the dissolution and absorption of poorly soluble derivatives.

Exploration of New Therapeutic Applications

The broad spectrum of biological activities associated with the benzofuran scaffold suggests that this compound could have potential applications in various therapeutic areas. nih.govmedcraveonline.com

Drug repurposing, the identification of new uses for existing compounds, is a valuable strategy, particularly for neglected tropical diseases where the economic incentives for de novo drug discovery are limited. Given that 2-phenylbenzofuran (B156813) derivatives have been investigated for activity against parasites like Leishmania, this compound could be screened against a panel of pathogens responsible for neglected diseases. wikipedia.org

In complex diseases such as cancer, combination therapies are often more effective than monotherapy. rsc.org If this compound were found to have, for example, anticancer activity, its efficacy in combination with existing chemotherapeutic agents could be explored. ijpsr.com Such studies would aim to identify synergistic interactions that could lead to lower doses, reduced toxicity, and the overcoming of drug resistance.

Advanced In Vitro and In Vivo Studies

Following successful lead optimization, a comprehensive preclinical evaluation of the most promising analogs would be necessary.

Advanced In Vitro Studies: These would involve detailed mechanistic studies to elucidate the precise mode of action of the compounds. This could include target identification and validation, studies on downstream signaling pathways, and assessment of off-target effects using techniques like proteomics and transcriptomics.

In Vivo Studies: Efficacy studies in relevant animal models of disease would be essential to translate the in vitro findings. These studies would also involve a thorough evaluation of the pharmacokinetic and toxicological profiles of the lead candidates to ensure their safety and suitability for further development.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite significant interest in the therapeutic potential of the broader benzofuran class of chemical compounds, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed research on the specific compound this compound. While the foundational benzofuran structure is associated with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, specific data regarding the mechanistic pathways, preclinical efficacy and safety, and translational potential of this compound are not sufficiently documented to fulfill a detailed analysis of its future directions and therapeutic implications.

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene and furan (B31954) ring, is a common motif in many biologically active natural products and synthetic drugs. This has spurred considerable research into various derivatives, exploring how different substitutions on the core structure influence their pharmacological properties. However, this extensive body of research does not extend in detail to this compound.

General Therapeutic Landscape of Benzofuran Derivatives

Benzofuran derivatives have been investigated for a multitude of therapeutic applications. Studies have highlighted their potential as:

Anticancer Agents: Certain benzofuran compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of some benzofuran derivatives have been explored in the context of neurodegenerative diseases. Research has suggested their potential to mitigate oxidative stress and neuronal damage.

Antimicrobial Agents: The benzofuran nucleus is present in several compounds exhibiting antibacterial and antifungal activities, making it a scaffold of interest in the development of new anti-infective agents.

Estrogen Receptor Modulators: Notably, studies on 7-substituted 2-phenyl-benzofurans have identified them as selective ligands for the estrogen receptor beta (ERβ), suggesting potential applications in hormone-related therapies.

While this broad overview underscores the therapeutic promise of the benzofuran class, it is crucial to note that the specific biological activities and therapeutic potential of any given derivative are highly dependent on its unique chemical structure. The nature and position of substituent groups on the benzofuran ring system play a critical role in determining its pharmacological profile.

The Unexplored Potential of this compound

The specific compound, this compound, is identifiable by its Chemical Abstracts Service (CAS) number 77083-99-9, confirming its existence as a distinct chemical entity. However, beyond basic identification and availability from chemical suppliers, there is a conspicuous lack of published research detailing its biological effects.

A thorough examination of scientific databases for information pertaining to the future directions and therapeutic implications of this compound yielded no specific results for the following critical areas of investigation:

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic methodologies for 2-phenyl-1-benzofuran-7-amine?

  • Answer : The compound (C₁₄H₁₁NO) consists of a benzofuran core substituted with a phenyl group at position 2 and an amine at position 7. Synthetic routes often involve multi-step functionalization, such as reductive amination using LiAlH₄, N-acylation with benzoyl chloride, and guanylation with tert-butoxycarbonyl-protected reagents . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates and final products .

Q. How is the purity of this compound validated in academic research?

  • Answer : Purity is assessed using HPLC, NMR spectroscopy (e.g., ¹H/¹³C), and mass spectrometry. For example, 95% purity is achievable through acid-base extraction and recrystallization, as reported in derivatives with similar benzofuran backbones . Elemental analysis (C, H, N) further confirms stoichiometric consistency .

Q. What pharmacological screening assays are applicable to benzofuran derivatives like this compound?

  • Answer : In vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate antitumor potential .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for benzofuran derivatives?

  • Answer : Contradictions arise from dynamic molecular conformations or crystal packing effects. To address this:

  • Multi-technique validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures ) with DFT-calculated NMR shifts.
  • Twinning analysis : Use SHELXD/SHELXE to detect twinning in crystals, which may distort electron density maps .
  • ORTEP visualization : Confirm bond angles/planarity discrepancies via graphical models .

Q. What experimental parameters optimize the guanylation step in synthesizing this compound derivatives?

  • Answer : Key factors include:

  • Catalyst selection : Mercury(II) chloride enhances guanylation efficiency but requires strict stoichiometric control to avoid side reactions .
  • Solvent choice : Anhydrous ether or THF minimizes hydrolysis of tert-butoxycarbonyl groups .
  • Deprotection conditions : Acidic hydrolysis (e.g., HCl in dioxane) selectively removes protecting groups without degrading the benzofuran core .

Q. How does benzofuran ring planarity influence intermolecular interactions in crystalline states?

  • Answer : Planar benzofuran systems (mean deviation <0.005 Å ) facilitate π-π stacking and hydrogen bonding. For example, carboxyl groups in derivatives form centrosymmetric dimers via O–H⋯O bonds, impacting solubility and crystallographic packing . Computational tools like Mercury (CCDC) can predict packing motifs from crystallographic data .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction requires high-purity samples. Use SHELX for refinement and ORTEP for graphical representation .
  • Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .
  • Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR, Mercury for XRD) to resolve ambiguities .

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